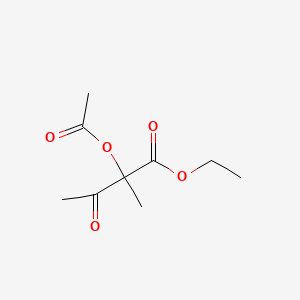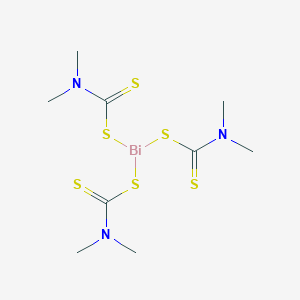
Bismuth dimethyldithiocarbamate
Übersicht
Beschreibung
Bismuth dimethyldithiocarbamate is a brownish-yellow powder with the chemical formula C₉H₁₈BiN₃S₆ . It is insoluble in water and hydrocarbon solvents . This compound is part of the broader class of dithiocarbamates , which are known for their diverse applications in coordination chemistry and materials science .
Synthesis Analysis
Bismuth dimethyldithiocarbamate can be synthesized by reacting bismuth(III) halide (BiX₃, where X = Br or I) with tetramethylthiuram monosulfide (Me₄TMS), tetramethylthiuram disulfide , or tetraethylthiuram disulfide . The ligands in the resulting complexes are derived from reduction with concomitant degradation to dithiocarbamates .
Molecular Structure Analysis
The molecular structure of bismuth dimethyldithiocarbamate involves a dimeric Bi³⁺ complex , where one carboxylate bridges two Bi³⁺ ions. This unique structural arrangement contributes to its stability. The complexes exhibit square pyramidal (SP) geometry (for some isomers) and pentagonal bipyramidal geometry (for others) around the central bismuth atom .
Chemical Reactions Analysis
Bismuth dimethyldithiocarbamate forms exceptionally strong complexes with organic soil material , binding >99% of the added bismuth even at low pH (e.g., pH 1.2). The dimeric Bi³⁺ complex plays a crucial role in this binding. Additionally, it has been shown that bismuth dimethyldithiocarbamate will likely associate with natural organic matter in soils, sediments, and waters .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Bismuth dimethyldithiocarbamate, as part of the broader category of bismuth compounds, has been extensively explored for its potential in cancer treatment. Studies have highlighted the effectiveness of bismuth complexes, including those with dithiocarbamate ligands, in inhibiting the growth and proliferation of various types of tumors, such as breast, colon, ovarian, and lung cancers. Research trends have indicated significant interest in using these compounds in both chemo- and radiotherapy, showcasing their versatility in cancer treatment strategies (Kowalik et al., 2019).
Biomedical and Biochemical Research
In the field of biomedical sciences, bismuth-based compounds, including bismuth dimethyldithiocarbamate, have demonstrated a broad range of applications. These compounds have been used for the treatment of gastrointestinal disorders and possess notable antibacterial, antiviral, and anti-leishmanial properties. Their role extends to imaging, drug delivery, biosensing, and potentially as agents in targeted alpha therapy in nuclear medicine. The unique chemistry and biological chemistry of bismuth compounds are central to these diverse applications (Griffith et al., 2021).
Nanotechnology and Material Science
The synthesis and application of bismuth nanoparticles have been a significant area of research, with bismuth dimethyldithiocarbamate playing a role in this field. These nanoparticles have shown promise in antimicrobial treatments and their synthesis methods have been optimized for medical uses. The unique properties of bismuth nanoparticles, including their antimicrobial properties, open new avenues for research and potential biomedical applications (Vázquez-Muñoz et al., 2020).
Photonic Materials and Electronics
Bismuth compounds, including dimethyldithiocarbamate derivatives, have been recognized for their potential in the development of photonic materials. Their unique optical properties are being explored for applications in telecommunications, biomedicine, lighting, and lasers. The versatility of bismuth in forming various chemical combinations contributes to its significant role in this domain (Sun et al., 2014).
Environmental and Analytical Chemistry
Bismuth-based compounds have been utilized in analytical chemistry, particularly in the development of bismuth film electrodes for the voltammetric measurement of trace elements like nickel. This application underlines the importance of bismuth compounds in providing alternatives to traditional mercury electrodes and advancing methods for environmental monitoring and analysis (Wang & Lu, 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bis(dimethylcarbamothioylsulfanyl)bismuthanyl N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7NS2.Bi/c3*1-4(2)3(5)6;/h3*1-2H3,(H,5,6);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBHFGNOYVOTON-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)S[Bi](SC(=S)N(C)C)SC(=S)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BiN3S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Bismuth, tris(N,N-dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Bismuth dimethyldithiocarbamate | |
CAS RN |
21260-46-8 | |
| Record name | (OC-6-11)-Tris(N,N-dimethylcarbamodithioato-κS,κS′)bismuth | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21260-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bismuth, tris(N,N-dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




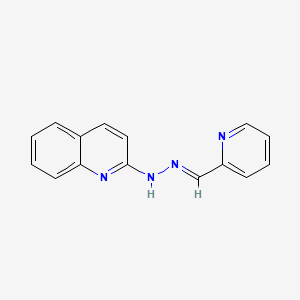
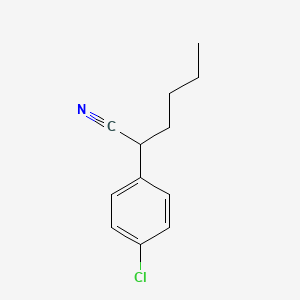
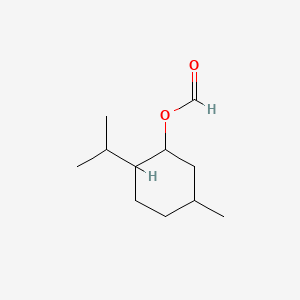
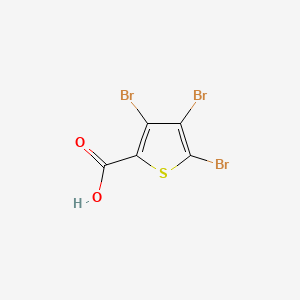
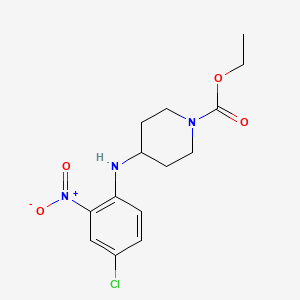
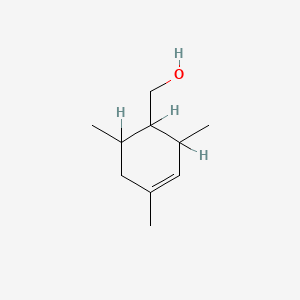
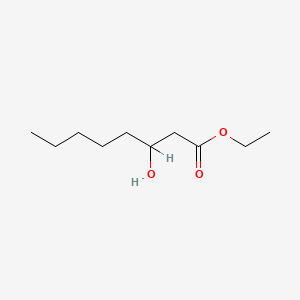
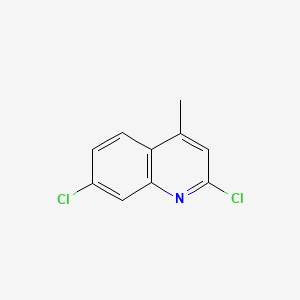
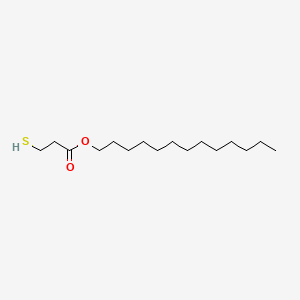
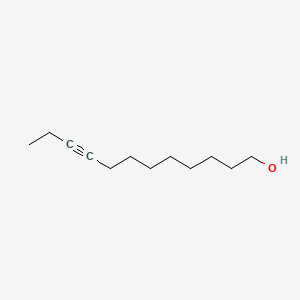
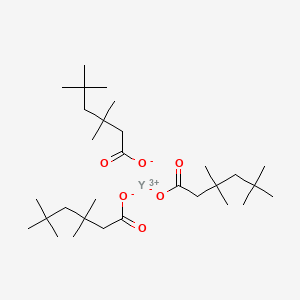
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)-](/img/structure/B1594597.png)
